11-Bromo-1-phenylundecan-1-one
Description
11-Bromo-1-phenylundecan-1-one is a brominated aromatic ketone with a linear 11-carbon chain. Its molecular formula is C₁₇H₂₃BrO, featuring a phenyl group at the terminal ketone position (C1) and a bromine atom at the opposite end (C11). It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its dual functional groups .
Properties
CAS No. |
87305-70-2 |
|---|---|
Molecular Formula |
C17H25BrO |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
11-bromo-1-phenylundecan-1-one |
InChI |
InChI=1S/C17H25BrO/c18-15-11-6-4-2-1-3-5-10-14-17(19)16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 |
InChI Key |
LUARYUYAVNFFTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 11-Bromo-1-phenylundecan-1-one, differing in functional groups, chain length, or substitution patterns. Key comparisons include physicochemical properties, synthetic routes, and applications.
1-Bromo-11-phenylundecane (CAS 101025-08-5)
- Molecular Formula : C₁₇H₂₇Br
- Molecular Weight : 311.3 g/mol
- Properties : Higher hydrophobicity (XLogP3 = 8.1) due to the absence of polar groups.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation. Lacks ketone-mediated reactivity, limiting its utility in nucleophilic additions .
11-Bromoundecan-1-ol (CAS 1611-56-9)
- Molecular Formula : C₁₁H₂₃BrO
- Molecular Weight : 251.20 g/mol
- Functional Groups : Primary alcohol (-OH) at C1 and bromide at C11.
- Properties : Boiling point ~175–180°C (estimated), moderate solubility in polar solvents (Log S = -3.8).
- Synthesis: Prepared via bromination of undecanol or reaction of triphenylphosphine with diethyl methylenecarboxylate in THF under inert conditions .
- Applications : Intermediate in surfactants or lipid-based drug delivery systems. The hydroxyl group enables esterification, contrasting with the ketone’s electrophilicity in the target compound .
11-Bromoundecanoic Acid (CAS 2834-05-1)
- Molecular Formula : C₁₁H₂₁BrO₂
- Molecular Weight : 265.19 g/mol
- Functional Groups : Carboxylic acid (-COOH) at C1 and bromide at C11.
- Properties : High acidity (pKa ~4.5–5.0), enhanced water solubility compared to the ketone derivative.
- Applications : Used in polymer chemistry (e.g., biodegradable polyesters) and as a surfactant precursor. The carboxylic acid enables salt formation, unlike the neutral ketone .
11-Bromo-1-undecene (CAS 7766-50-9)
- Molecular Formula : C₁₁H₂₁Br
- Molecular Weight : 233.19 g/mol
- Functional Groups : Terminal alkene and bromide at C11.
- Properties : Density = 1.063 g/mL; reactive toward electrophilic additions (e.g., hydrohalogenation).
- Applications : Building block for olefin metathesis or radical polymerization. The alkene’s reactivity diverges from the ketone’s electrophilic nature .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | XLogP3 | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₇H₂₃BrO | 315.27 | Ketone, Bromide, Phenyl | 6.2 | Pharmaceutical intermediates |
| 1-Bromo-11-phenylundecane | C₁₇H₂₇Br | 311.30 | Bromide, Phenyl | 8.1 | Cross-coupling reactions |
| 11-Bromoundecan-1-ol | C₁₁H₂₃BrO | 251.20 | Alcohol, Bromide | 3.5 | Surfactants, lipid carriers |
| 11-Bromoundecanoic acid | C₁₁H₂₁BrO₂ | 265.19 | Carboxylic Acid, Bromide | 3.8 | Biodegradable polymers |
| 11-Bromo-1-undecene | C₁₁H₂₁Br | 233.19 | Alkene, Bromide | 5.0 | Polymerization, metathesis reactions |
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